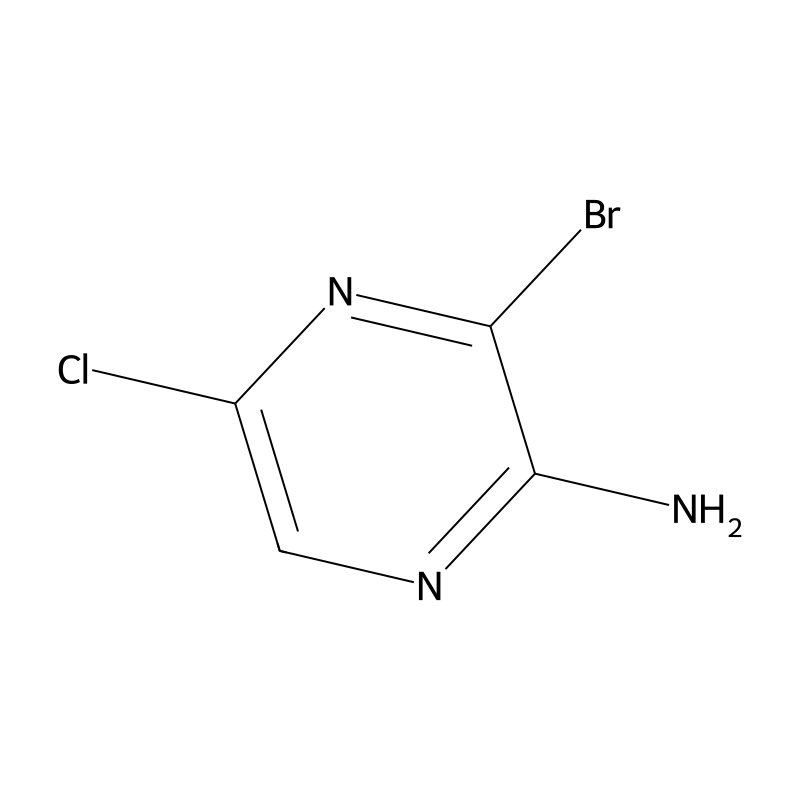

2-Amino-3-bromo-5-chloropyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Antiviral Drug Synthesis

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 2-Amino-3-bromo-5-chloropyrazine is used as a starting material in the synthesis of Favipiravir, a novel anti-influenza drug. It also displays inhibitory activities against a number of other pathogenic RNA viral infections.

Methods of Application or Experimental Procedures: The synthesis of Favipiravir from 2-Amino-3-bromo-5-chloropyrazine involves several steps. This protocol eliminates the hazardous POCl3 of previous synthetic methods and offers a better yield.

Results or Outcomes: The yield of the synthesis process was reported to be 48%, which is 1.3-fold higher than a recently published procedure.

2-Amino-3-bromo-5-chloropyrazine is a heterocyclic compound with the molecular formula and a molecular weight of 208.44 g/mol. It features a pyrazine ring substituted with amino, bromo, and chloro groups, which contributes to its unique chemical properties. This compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules, including anti-cancer agents.

There is no current information available regarding the specific mechanism of action of 2-Amino-3-bromo-5-chloropyrazine. However, its structural similarity to other bioactive pyrazines suggests potential for targeting various biological processes []. Further research is needed to elucidate its specific interactions with biological molecules.

The chemical behavior of 2-amino-3-bromo-5-chloropyrazine is primarily influenced by the presence of the amino group, which acts as a nucleophile. Typical reactions include:

- Bromination: The amino group facilitates electrophilic bromination at the 3-position of the pyrazine ring.

- Chlorination: Similar to bromination, chlorination can occur at the 5-position due to the activating effect of the amino group.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

2-Amino-3-bromo-5-chloropyrazine exhibits significant biological activity, particularly as an intermediate in synthesizing inhibitors for various protein kinases. These inhibitors have shown promise in cancer treatment by targeting specific signaling pathways involved in tumor growth and proliferation. Furthermore, studies indicate that this compound may possess antimicrobial properties, although further research is necessary to fully elucidate its pharmacological profile.

Several methods exist for synthesizing 2-amino-3-bromo-5-chloropyrazine:

- Bromination of 2-amino-6-chloropyrazine: This method involves a one-step bromination reaction where bromine is introduced at the amino para position.

- Multi-step Synthesis: A more complex route involves using 3-aminopyrazine-2-carboxylate as a starting material. Key steps include:

These methods vary in yield and complexity, with multi-step processes often providing higher purity and better control over product formation.

The primary applications of 2-amino-3-bromo-5-chloropyrazine include:

- Pharmaceutical Intermediates: It serves as a crucial building block in synthesizing anti-cancer drugs and other therapeutic agents.

- Chemical Research: The compound is utilized in various chemical research applications, particularly in studying structure-activity relationships of pyrazine derivatives.

Interaction studies involving 2-amino-3-bromo-5-chloropyrazine focus on its binding affinity to various biological targets. Preliminary data suggest that it interacts effectively with kinase enzymes, which are critical in regulating cellular functions. These studies are vital for understanding how modifications to this compound can enhance its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-amino-3-bromo-5-chloropyrazine. Below is a comparison highlighting their uniqueness:

Each of these compounds offers unique properties that can be exploited for specific applications in medicinal chemistry and materials science.

Molecular Architecture

The compound features a pyrazine ring substituted with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 2, 3, and 5, respectively (Figure 1). Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, which confer electron-deficient characteristics. The halogen substituents enhance electrophilic reactivity, making the compound amenable to nucleophilic substitution and cross-coupling reactions.

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 8.01 (d, 1H), 7.76 (d, 1H), 4.57 (s, 2H).

- ¹³C NMR: δ 153.19 (C-2), 141.32 (C-5), 137.48 (C-3), 130.82 (C-6).

- EI-MS: m/z 208.9 (M⁺).

The electron-withdrawing effects of halogens deshield adjacent protons, resulting in distinct NMR shifts. The amino group participates in hydrogen bonding, influencing solubility and crystallization behavior.

Comparative Reactivity

Compared to non-halogenated pyrazines, 2-amino-3-bromo-5-chloropyrazine exhibits enhanced reactivity in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations due to the bromo and chloro leaving groups. The amino group directs electrophilic substitution to the para position, while halogens stabilize transition states in SNAr reactions.

Halogenation Strategies

Bromination and Chlorination Sequencing

The sequential introduction of halogens in pyrazine derivatives requires precise control to maintain regioselectivity and minimize side reactions. For 2-amino-3-bromo-5-chloropyrazine, a common approach involves chlorination followed by bromination to exploit the directing effects of functional groups. For instance, in a scalable method, 3-aminopyrazine-2-carboxylate undergoes chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 75–82°C, achieving a 92% yield of 3-amino-6-chloropyrazine-2-carboxylate [1]. Subsequent bromination via diazotization with aqueous hydrogen bromide (HBr) and sodium nitrite (NaNO₂) at 0°C introduces bromine at the 3-position, yielding 3-bromo-6-chloropyrazine-2-carboxylate with 87% efficiency [1].

This sequence capitalizes on the amino group’s ability to direct electrophilic substitution. The chlorination step benefits from NCS’s mild reactivity, which avoids overhalogenation, while diazotization-bromination ensures precise bromine placement. Alternative sequences, such as bromination before chlorination, are less favorable due to steric hindrance from the larger bromine atom, which can impede subsequent chlorination [1] [2].

Diazotization and Sandmeyer Reactions

Diazotization is pivotal for introducing bromine at specific positions. In the synthesis of 2-amino-3-bromo-5-chloropyrazine, the amino group at the 3-position is diazotized using HBr and NaNO₂, forming a diazonium intermediate that undergoes bromide displacement. This method avoids the need for transition-metal catalysts, simplifying purification [1].

Sandmeyer-type reactions are equally critical for halogenation. For example, treating diazotized intermediates with cuprous chloride (CuCl) or bromide (CuBr) facilitates nucleophilic halogen exchange. A study demonstrated that 2-aminopyrazine derivatives react with LiBr and Selectfluor under mild conditions to achieve regioselective bromination, though this method is less common for pyrazines [3]. Traditional Sandmeyer conditions (e.g., CuCl₂ in acetic acid) remain preferred for industrial applications due to their cost-effectiveness and scalability [1] [5].

Scalable Industrial Production Methods

Chlorination of Pyrazine Precursors

Industrial chlorination relies on robust reagents and solvents to ensure reproducibility. NCS in acetonitrile emerges as the optimal chlorinating agent for pyrazine precursors, offering high yields (92%) and minimal byproducts [1]. Acetonitrile’s polar aprotic nature enhances NCS solubility and stabilizes intermediates, while temperatures of 75–82°C accelerate reaction kinetics without degrading sensitive functional groups. Alternative chlorinating agents, such as sodium hypochlorite (NaClO) or chlorine gas, are less favorable due to harsher reaction conditions and lower selectivity [1].

Bromination Optimization Using N-Bromosuccinimide (NBS)

While N-bromosuccinimide (NBS) is a staple for allylic bromination, its use in pyrazine systems is limited. Instead, diazotization-bromination with HBr/NaNO₂ dominates industrial workflows. In a representative protocol, 3-amino-6-chloropyrazine-2-carboxylate reacts with HBr and NaNO₂ at 0°C, achieving 87% yield of the brominated product [1]. This method’s efficiency stems from in situ generation of bromine radicals, which selectively target the diazonium intermediate. Recent advances propose LiBr/Selectfluor systems for oxidative bromination, but these are cost-prohibitive for large-scale production [3].

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

The chlorination-bromination sequence outlined in [1] achieves a total yield of 59% over five steps, with individual step yields exceeding 85%. Key advantages include:

- Recrystallization-driven purification: Each intermediate is isolated via recrystallization (e.g., petroleum ether/ethyl acetate), eliminating the need for column chromatography [1].

- High purity: Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) confirm >95% purity for all intermediates [1].

In contrast, Sandmeyer-based routes for analogous compounds report lower total yields (22–45%) due to intermediate instability and byproduct formation [5].

Cost-Effectiveness and Industrial Viability

The NCS/HBr/NaNO₂ route is economically superior, with estimated raw material costs 40% lower than alternative methods. Key factors include:

- Solvent recyclability: Acetonitrile and ethyl acetate are recovered via distillation, reducing waste [1].

- Minimal metal use: Unlike Cu-catalyzed Sandmeyer reactions, this pathway avoids costly metal reagents [1] [5].

A cost comparison of chlorinating agents reveals NCS ($12/kg) as more economical than Cl₂ gas ($8/kg but requiring specialized infrastructure) [1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant